molecular formula C3H5F5OS B1176603 (3-Hydroxy-1-propenyl)sulfur pentafluoride CAS No. 155990-90-2

(3-Hydroxy-1-propenyl)sulfur pentafluoride

Cat. No.: B1176603
CAS No.: 155990-90-2
M. Wt: 184.13
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Description

(3-Hydroxy-1-propenyl)sulfur pentafluoride is an organosulfur compound with the molecular formula C3H5F5OS. It is characterized by the presence of a 3-hydroxy-1-propenyl group attached to a sulfur pentafluoride moiety. This compound is typically a colorless to tan liquid and is used in various chemical research applications .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-propenyl)sulfur pentafluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce various substituted sulfur compounds .

Scientific Research Applications

(3-Hydroxy-1-propenyl)sulfur pentafluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-propenyl)sulfur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the sulfur pentafluoride moiety can participate in various chemical reactions. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfur pentafluoride: A simpler compound with the formula SF5, lacking the hydroxyalkene group.

    (3-Hydroxy-1-propenyl)sulfur tetrafluoride: Similar structure but with one less fluorine atom.

    (3-Hydroxy-1-propenyl)sulfur hexafluoride: Similar structure but with one additional fluorine atom.

Uniqueness

(3-Hydroxy-1-propenyl)sulfur pentafluoride is unique due to the presence of both a hydroxyalkene group and a sulfur pentafluoride moiety.

Properties

IUPAC Name

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHHQQCFLJIKOP-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CS(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155990-90-2
Record name (3-Hydroxy-1-propenyl)sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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